
2-Amino-4-fluoro-5-methylbenzoic acid
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Overview
Description
2-Amino-4-fluoro-5-methylbenzoic acid is an organic compound with the molecular formula C8H8FNO2 It is a derivative of benzoic acid, featuring an amino group at the second position, a fluorine atom at the fourth position, and a methyl group at the fifth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-fluoro-5-methylbenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-fluoroaniline as the starting material.
Condensation Reaction: 4-Fluoroaniline undergoes a condensation reaction with hydrated chloral and oxammonium hydrochloride to form N-(4-fluorophenyl)-2-(hydroxyimide)acetamide.
Cyclization: The intermediate product is then cyclized in concentrated sulfuric acid to produce 5-fluoro-1H-indole-2,3-diketone.
Oxidation: Finally, under alkaline conditions using hydrogen peroxide, the diketone is oxidized to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
2-Amino-4-fluoro-5-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The amino and fluoro groups on the benzene ring make it susceptible to nucleophilic and electrophilic substitution reactions. Common reagents include halogens, acids, and bases.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form carbon-carbon bonds.
Scientific Research Applications
2-Amino-4-fluoro-5-methylbenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors in the body.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-4-fluoro-5-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The amino and fluoro groups on the benzene ring allow it to bind to enzymes and receptors, potentially inhibiting or activating their functions. This can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
2-Amino-4-fluoro-5-methylbenzoic acid can be compared with other similar compounds, such as:
- 2-Amino-5-fluorobenzoic acid
- 2-Amino-4-bromobenzoic acid
- 2-Amino-4-chlorobenzoic acid
- 2-Amino-5-methylbenzoic acid
These compounds share similar structural features but differ in the position and type of substituents on the benzene ring. The presence of different substituents can significantly affect their chemical reactivity and biological activity, making this compound unique in its properties and applications .
Properties
IUPAC Name |
2-amino-4-fluoro-5-methylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c1-4-2-5(8(11)12)7(10)3-6(4)9/h2-3H,10H2,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQITUOSOSGFGOS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30738768 |
Source
|
Record name | 2-Amino-4-fluoro-5-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30738768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
637347-83-2 |
Source
|
Record name | 2-Amino-4-fluoro-5-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30738768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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